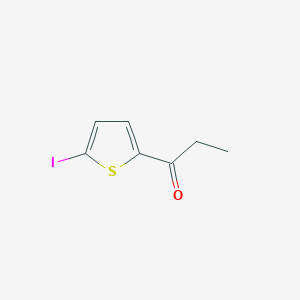
1-(5-Iodothiophen-2-yl)propan-1-one
Cat. No. B8792942
Key on ui cas rn:
23757-10-0
M. Wt: 266.10 g/mol
InChI Key: AKAOMSFPCWJXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08853205B2
Procedure details


38.4 ml of a 2M solution of lithium diisopropylamide (8.2 g, 76.8 mmol) in THF-heptane-ethylbenzene was added to THF (50 ml) taken in a 500 three neck RB flask equipped with a nitrogen inlet. The mixture was cooled to −40° C. and then 2-iodothiophene (16.1 g, 76.8 mmol) taken in 50 ml of THF was added with vigorous stirring. After 10 minutes the mixture was warmed to −10° C. and stirred for 30 min. The reaction mixture was re-cooled to −40° C. and N-methoxy-N-methylpropionamide (9 g, 76.8 mmol) taken in 50 ml of THF was added in one portion. The reaction mixture was allowed to warm slowly to 0° C. and then the reaction was quenched with saturated 50 ml of NH4Cl solution. The contents were extracted with 3×100 ml of DCM, dried over MgSO4 and concentrated to give an oily residue. This was purified by flash chromatography to give the title compound (10 g, 49%).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
THF heptane ethylbenzene
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One






Name
Yield
49%
Identifiers


|
REACTION_CXSMILES
|
C([N-]C(C)C)(C)C.[Li+].[I:9][C:10]1[S:11][CH:12]=[CH:13][CH:14]=1.CON(C)[C:18](=[O:21])[CH2:19][CH3:20]>C1COCC1.CCCCCCC.C(C1C=CC=CC=1)C.C1COCC1>[I:9][C:10]1[S:11][C:12]([C:18](=[O:21])[CH2:19][CH3:20])=[CH:13][CH:14]=1 |f:0.1,4.5.6|
|
Inputs


Step One
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
8.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
|
Name
|
THF heptane ethylbenzene
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1.CCCCCCC.C(C)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
16.1 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1SC=CC1
|
Step Three
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
CON(C(CC)=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Five
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-40 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 30 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a nitrogen inlet
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added with vigorous stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 10 minutes the mixture was warmed to −10° C.
|
|
Duration
|
10 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was re-cooled to −40° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added in one portion
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm slowly to 0° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction was quenched with saturated 50 ml of NH4Cl solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The contents were extracted with 3×100 ml of DCM
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oily residue
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This was purified by flash chromatography
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC1=CC=C(S1)C(CC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10 g | |
| YIELD: PERCENTYIELD | 49% | |
| YIELD: CALCULATEDPERCENTYIELD | 48.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
